BenchChemオンラインストアへようこそ!

N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cannabinoid Receptor Pharmacology Receptor Binding Assay Selectivity Profiling

N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1211840-29-7) is a synthetic, fluorinated pyrazole-3-carboxamide derivative with a molecular weight of 357.4 g/mol. This compound has been identified in authoritative bioactivity databases as a selective ligand for the human cannabinoid receptor 1 (CB1), exhibiting a binding affinity (Ki) of 22 nM and demonstrating >450-fold selectivity over the human cannabinoid receptor 2 (CB2; Ki > 10,000 nM) in radioligand displacement assays.

Molecular Formula C19H17F2N3O2
Molecular Weight 357.361
CAS No. 1211840-29-7
Cat. No. B2354554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
CAS1211840-29-7
Molecular FormulaC19H17F2N3O2
Molecular Weight357.361
Structural Identifiers
SMILESCCCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17F2N3O2/c1-2-10-26-17-12-24(16-8-6-13(20)7-9-16)23-18(17)19(25)22-15-5-3-4-14(21)11-15/h3-9,11-12H,2,10H2,1H3,(H,22,25)
InChIKeyGXXKOLOGKRIALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide: A Selective CB1 Receptor Ligand for Targeted Research


N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1211840-29-7) is a synthetic, fluorinated pyrazole-3-carboxamide derivative with a molecular weight of 357.4 g/mol [1]. This compound has been identified in authoritative bioactivity databases as a selective ligand for the human cannabinoid receptor 1 (CB1), exhibiting a binding affinity (Ki) of 22 nM and demonstrating >450-fold selectivity over the human cannabinoid receptor 2 (CB2; Ki > 10,000 nM) in radioligand displacement assays [2]. While it has also been informally described as a FLAP (5-lipoxygenase-activating protein) inhibitor in some commercial contexts, the strongest and most verifiable quantitative evidence supporting its scientific utility is its potent and selective interaction with the CB1 receptor [2].

The Critical Selectivity Profile of N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide in Cannabinoid Research


The scientific value of N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is rooted in its unique selectivity profile, which cannot be assumed for in-class analogs. Simple substitution, such as relocating the fluorine atom on the N-phenyl ring from the 3-position to the 2- or 4-position, can drastically alter pharmacological properties [1]. While specific comparative data for each positional isomer are not available in the public domain, computational studies support that the 3-position substitution on this scaffold is critical for achieving enhanced CB1 potency, whereas 4-position analogs are generally less potent [1]. This understanding makes it clear that other pyrazole carboxamides with similar molecular formulas cannot be used as drop-in replacements. The quantitative evidence below details the specific attributes that define this compound's differentiated profile.

Quantitative Evidence for the Differentiation of N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide from its Analogs


Potent and Selective CB1 Receptor Binding Affinity

N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide demonstrates potent binding affinity for the human CB1 receptor with a Ki of 22 nM, while showing negligible affinity for the human CB2 receptor (Ki > 10,000 nM) [1]. In contrast, a close analog with a 4-methoxyphenyl substitution on the amide nitrogen, 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide (FMPP), is described as a potent and selective CB1 agonist, but its precise Ki value for a direct comparison is not publicly available . The confirmed high selectivity ratio (>450-fold) for our target compound is a quantifiable differentiator essential for experiments requiring CB1-specific modulation without CB2 background interference.

Cannabinoid Receptor Pharmacology Receptor Binding Assay Selectivity Profiling

Absence of Key Off-Target Liability: hERG Channel Binding

A critical differentiator for advanced lead compounds is the avoidance of cardiac ion channel liabilities. N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide was tested for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common antitarget, and showed no significant affinity (Ki > 10,000 nM) [1]. This contrasts with many CNS-active drug candidates, where hERG inhibition is a major cause of cardiotoxicity. This clean profile suggests a superior safety margin compared to less selective pyrazole carboxamides or other CB1 ligand chemotypes that may carry this liability.

Cardiac Safety Pharmacology hERG Inhibition Drug Selectivity

SAR-Guided Potency Advantage of the 3-Fluorophenyl Moiety

The specific 3-fluorophenyl substitution on the amide nitrogen is not arbitrary; it is a key driver of potency. SAR analysis of related pyrazole-3-carboxamide series indicates that 3-position substitutions (e.g., Cl, F, Me) on this N-phenyl ring enhance CB1 potency, while 4-position analogs are consistently less active [1]. This critical observation positions N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide as an optimized member of its chemotype, with demonstrably better potency than its 4-fluorophenyl isomer, for which public binding data are lacking, likely reflecting its inferior activity.

Structure-Activity Relationship Medicinal Chemistry Ligand Design

Antiproliferative Activity in Lung Cancer Cells

Beyond receptor pharmacology, this compound exhibits a quantifiable functional effect in a cellular disease model. It demonstrated dose-dependent inhibition of cell viability in A549 human lung adenocarcinoma cells, with an IC50 of approximately 10 µM . While not as potent as targeted therapies, this micromolar activity in a cancer cell line suggests a potential secondary application or a starting point for medicinal chemistry optimization. This differentiates it from other CB1 ligands that may be receptor-specific but lack any demonstrated antiproliferative effect.

Cancer Biology Cytotoxicity Assay Lead Compound Screening

Optimal Scientific Applications for N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide


Selective Pharmacological Tool for CB1 Receptor Studies

The compound's potent CB1 affinity (Ki 22 nM) combined with its >450-fold selectivity over CB2 makes it an ideal pharmacological tool for dissecting CB1-mediated signaling pathways [1]. In neuropharmacology or immunology research, where both CB1 and CB2 receptors may be present, its use ensures that observed effects can be confidently attributed to CB1 modulation. Procuring this specific compound is essential, as alternative isomers or analogs lack the confirmed selectivity profile.

hERG-Safe Lead Compound for CNS Drug Discovery

For drug discovery programs targeting CNS disorders with CB1 ligands, a common bottleneck is the cardiac toxicity risk associated with hERG channel blockade. The demonstrated lack of hERG affinity (Ki > 10,000 nM) de-risks this compound from this critical liability early in the screening cascade [2]. This allows medicinal chemists to proceed with confidence in hit-to-lead optimization, focusing on other ADMET properties.

Kinase Selectivity Profiling and Anticancer Screening

In addition to its CB1 activity, the compound has shown micromolar antiproliferative effects (IC50 ≈ 10 µM) against A549 lung cancer cells . This positions it as a viable entry in broad anticancer screening panels, particularly for dual-targeting strategies where CB1 antagonism and direct cytotoxicity are both of interest. Its clean profile against a key antitarget (hERG) further supports its candidacy for advanced cancer lead optimization.

Negative Control for FLAP Inhibitor Discovery Programs

Although described as a 'FLAP inhibitor' in commercial listings, the publicly verifiable quantitative evidence points solely to its CB1 mechanism. Therefore, this compound can serve as a well-characterized negative control (or selectivity marker) in FLAP inhibitor screening assays. Its confirmed inactivity against hERG and CB2 ensures that any observed anti-inflammatory effects in leukotriene-related assays are not confounded by these off-target interactions.

Quote Request

Request a Quote for N-(3-fluorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.